
Oxymetazoline hydrochloride
概要
説明
Oxymetazoline hydrochloride (C₁₆H₂₅ClN₂O; molecular weight: 296.83 g/mol) is a selective α₁A- and α₂-adrenergic receptor agonist, first approved in 1966 as the active ingredient in the nasal decongestant Afrin® (0.05%) . It is a white, odorless, crystalline powder with a melting point of ~182°C, freely soluble in water and methanol .
準備方法
合成経路および反応条件
ペミロラストカリウムの調製には、ペミロラストの合成とそのカリウム塩への変換が含まれます。 合成経路には通常、9-メチル-3-(1H-テトラゾール-5-イル)-4H-ピリド[1,2-a]ピリミジン-4-オンと水酸化カリウムの反応が関与し、ペミロラストカリウムが生成されます .
工業生産方法
ペミロラストカリウムの工業生産方法は、実験室合成と同様の反応条件を用いた大規模合成です。このプロセスには、中間体の調製とそのカリウム塩への変換が含まれます。 最終生成物は精製され、錠剤や点眼液などの所望の剤形に製剤化されます .
化学反応の分析
Metabolic Reactions
Oxymetazoline undergoes limited hepatic metabolism but demonstrates species-dependent enzymatic processing:
- Key findings :
- Human metabolism : 95.9% of oxymetazoline remains unchanged after 120-minute incubation with human liver microsomes, indicating low metabolic turnover .
- Species variability : Rabbit liver S9 fractions metabolize oxymetazoline more efficiently (~65%) compared to rats (~20%) and humans (~10%) .
- Role of CYP2C19 : At concentrations ≥50 μM (130-fold higher than therapeutic doses), CYP2C19 mediates oxidation .
Stability and Degradation
This compound demonstrates stability under standard conditions but decomposes under extreme heat:
Thermal Decomposition Products
Condition | Products Identified | Hazard Profile | Source |
---|---|---|---|
Combustion | CO, CO₂, NOₓ, HCl | Irritating to respiratory systems | |
High-temperature decay | Carbonaceous residues | Not characterized |
- Stability data :
In Vitro Reactivity
Studies highlight oxidative and conjugative pathways in controlled systems:
Oxidative Pathways
- Microsomal incubation : Generates hydroxyl radicals, suggesting antioxidant potential via lipid peroxidation inhibition .
- Competitive binding : Higher affinity for α₁A-adrenoceptors over α₂B subtypes, influencing vasoconstrictive activity .
Conjugative Pathways
Synthetic and Functional Group Reactivity
The compound’s structure drives specific interactions:
- Structural insights :
Unresolved Research Questions
科学的研究の応用
Nasal Decongestion
Mechanism of Action : Oxymetazoline induces vasoconstriction in the nasal mucosa, leading to reduced swelling and congestion.
Clinical Use : It is commonly found in over-the-counter nasal sprays for the relief of nasal congestion due to colds, allergies, or sinusitis. A study demonstrated that a 0.05% oxymetazoline formulation significantly reduced inferior and middle turbinate volumes in patients with nasal congestion, showing efficacy up to 12 hours post-administration .
Efficacy Studies :
- MRI Assessment : A randomized study using MRI showed significant decreases in turbinate volume after administration of oxymetazoline compared to a control group, confirming its effectiveness in reducing nasal congestion .
Ophthalmic Applications
Indication : Oxymetazoline is used in ophthalmology as an eye drop formulation (e.g., Upneeq®) for the treatment of acquired blepharoptosis (drooping eyelids).
Clinical Findings : The drug works by stimulating alpha-adrenergic receptors in the eyelid muscles, leading to elevation of the upper eyelid. Clinical trials have shown that oxymetazoline can significantly improve eyelid position and enhance visual field .
Dermatological Uses
Rosacea Treatment : Oxymetazoline has been explored as a treatment for facial erythema associated with rosacea. A topical formulation (1% cream) has shown promising results in improving facial redness and overall skin appearance with minimal side effects .
Other Dermatological Applications :
- Hemostasis in Surgery : Oxymetazoline can be used as a hemostatic agent during dermatologic surgeries due to its vasoconstrictive properties, which help control bleeding .
- Potential Future Uses : Research indicates potential applications in treating conditions like keloids and pyogenic granuloma, although further studies are needed to establish efficacy .
Pharmacokinetics and Safety Profile
Pharmacokinetics : Studies indicate that oxymetazoline has a low systemic absorption profile when applied topically, making it suitable for long-term use without significant systemic side effects. The effective half-life ranges from 18 to 28 hours .
Safety Considerations : While generally well-tolerated, oxymetazoline can cause local irritation or rebound congestion if used excessively. Long-term studies are necessary to evaluate its safety profile comprehensively.
Summary Table of Applications
作用機序
ペミロラストカリウムは、マスト細胞を安定化させ、ヒスタミン、ロイコトリエン、その他の化学的メディエーターなどの炎症性メディエーターの放出を阻害することによって作用を発揮します 。 ヒスタミンH1受容体に結合し、内因性ヒスタミンの作用を阻害し、アレルギー症状の一時的緩和を提供します 。 さらに、ペミロラストカリウムは抗原刺激によるマスト細胞へのカルシウムイオン流入を阻害し、炎症性メディエーターの放出をさらに抑制します .
類似の化合物との比較
類似の化合物
- イソニアジドピルビン酸
- ニトロフラントイン
- エリオディクチオール
独自性
ペミロラストカリウムは、マスト細胞安定化剤としての特定の作用機序と、複数の炎症性メディエーターの放出を阻害する能力により、独自です。 これは、他の類似の化合物と比較して、アレルギー性疾患の治療に特に効果的です .
類似化合物との比較
Stability and Analytical Methods
Oxymetazoline exhibits optimal stability at pH 2–5, with hydrolysis rates increasing outside this range . High-performance liquid chromatography (HPLC) methods achieve 98–102% recovery rates in nasal sprays , while spectrophotometric methods (e.g., ferric-phenanthroline complexation) detect concentrations as low as 0.1 µg/mL .
Structural and Mechanistic Differences
Efficacy and Clinical Performance
Nasal Decongestion
- Oxymetazoline : Combined with intranasal corticosteroids, it increases nasal volume to 15.8 ± 1.1 mL (vs. 12.4 ± 0.8 mL alone) .
- Phenylephrine : Less potent, requiring higher doses for similar effects, increasing rebound congestion risk .
Ocular Use
- Oxymetazoline (0.1%) : Improves eyelid height by 2–3 mm in ptosis patients, with 85% showing superior visual field expansion .
Dermatology
- Oxymetazoline (1% cream) : Reduces rosacea-related erythema by 1–2 grades on clinician scales, with effects lasting 12 hours .
Pharmacokinetic Profiles
- Oxymetazoline : Slow ocular absorption (0.006% in aqueous humor after 30 minutes) with 23% urinary excretion as unmetabolized drug .
- Naphazoline : Rapid onset (1–3 minutes) but shorter duration (4–6 hours) compared to oxymetazoline’s 8–12 hours .
Analytical and Stability Comparisons
Parameter | Oxymetazoline HCl | Naphazoline HCl |
---|---|---|
HPLC Recovery | 98–102% | Not specified |
Detection Limit (CL) | 3.47×10⁻⁸ g/mL | 8.69×10⁻⁹ g/mL |
Optimal Stability pH | 2–5 | Not specified |
生物活性
Oxymetazoline hydrochloride is a sympathomimetic agent primarily used as a nasal decongestant. It acts as an agonist at alpha-adrenergic receptors, leading to vasoconstriction and subsequent reduction in nasal mucosal blood flow, which alleviates nasal congestion. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications, supported by data tables and case studies.
Oxymetazoline primarily targets alpha-1A and alpha-2 adrenergic receptors . By activating these receptors, it induces vasoconstriction in the nasal mucosa, leading to decreased blood flow and reduced edema. This mechanism is effective for treating conditions like allergic rhinitis and nasal congestion.
Key Receptor Interactions
- Alpha-1A adrenergic receptor : High affinity; mediates vasoconstriction.
- Alpha-2B adrenergic receptor : Higher potency; involved in central nervous system effects.
- Other receptors : Minor activity at 5-HT (serotonin) receptors, suggesting potential roles beyond decongestion .
Pharmacokinetics
The pharmacokinetic profile of oxymetazoline is characterized by its rapid absorption and elimination. Following intranasal administration, the compound reaches peak plasma concentrations within 10 minutes.
Parameter | Value |
---|---|
Absorption | Rapid (Tmax ~10 min) |
Volume of Distribution | Limited data available |
Protein Binding | 56.7% - 57.5% |
Metabolism | Minimal metabolism; primarily unchanged in urine |
Half-life | 5 - 8 hours |
Elimination Route | Renal (30%), fecal (10%) |
Case Study: Cardiovascular Effects
A notable case involved a 64-year-old woman who experienced chest pain after using oxymetazoline nasal spray. This incident highlights potential cardiovascular risks associated with sympathomimetic agents, particularly in patients with pre-existing conditions .
Efficacy in Nasal Congestion
A study assessed the efficacy of different concentrations of this compound in relieving nasal congestion. Patients did not experience rebound congestion after short-term use, indicating its safety profile when used as directed.
Dosage Group | Congestion Score Reduction (VAS) |
---|---|
0.025% (50 µL) | Not significant |
0.025% (100 µL) | Not significant |
0.05% (50 µL) | Significant |
0.05% (100 µL) | Significant |
Saline Control | Baseline |
The study concluded that higher doses provided more substantial relief from congestion without significant adverse effects .
Safety Profile
Oxymetazoline is generally well-tolerated; however, it can cause systemic effects due to its sympathomimetic properties. Caution is advised in patients with cardiovascular disease or those on medications that may interact with adrenergic agents .
Adverse Effects
Common side effects include:
- Nasal irritation
- Dryness of the nasal mucosa
- Elevated blood pressure in sensitive individuals
Q & A
Q. Basic: What is the mechanism of action of oxymetazoline hydrochloride in nasal decongestion, and how can this be experimentally validated?
This compound acts as a peripheral α1- and α2-adrenergic receptor agonist, inducing vasoconstriction of vascular smooth muscles in nasal mucosa . To validate this mechanism:
- Methodology : Use isolated tissue assays (e.g., rat aortic rings) to measure contractile responses. Compare pre- and post-treatment with selective α-adrenergic antagonists (e.g., prazosin for α1, yohimbine for α2) to confirm receptor specificity .
- Advanced validation : Employ radioligand binding assays or fluorescence-based calcium signaling assays in human endothelial cell lines to quantify receptor affinity and downstream signaling .
Q. Basic: What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
Two validated methods are:
- UV Spectrophotometry : Measure absorbance at 279 nm with a linear range of 0.04–0.16 mg/mL. This method is rapid and suitable for routine quality control .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) and UV detection at 280 nm. Ensure a purity range of 97.0–103.0% per pharmacopeial standards .
Q. Advanced: How should researchers design a randomized controlled trial (RCT) to evaluate rebound congestion risks with prolonged oxymetazoline use?
Key design elements :
- Population : Enroll adults with nasal congestion, excluding chronic rhinitis patients to avoid confounding .
- Intervention : Randomize subjects to oxymetazoline (e.g., 0.05% twice daily) or saline control for ≥7 days. Include a washout phase post-treatment to assess rebound effects .
- Outcome measures : Use a 100 mm visual analog scale (VAS) for subjective congestion and acoustic rhinometry for objective nasal airflow measurements .
- Statistical analysis : Apply mixed-effects models to account for repeated measures and adjust for covariates like baseline severity .
Q. Advanced: How can contradictory data on oxymetazoline’s duration of use and rebound congestion be resolved?
Approach :
- Systematic review : Aggregate data from RCTs and observational studies using PRISMA guidelines. Stratify results by dosing frequency (e.g., ≤3 days vs. >3 days) and formulation (spray vs. drops) .
- Meta-regression : Assess heterogeneity by testing covariates such as study duration, sample size, and inclusion/exclusion criteria .
- Preclinical models : Conduct longitudinal studies in animal models (e.g., rabbit nasal mucosa) to evaluate vascular rebound histologically after prolonged exposure .
Q. Advanced: What methodologies optimize oxymetazoline concentration for clinical efficacy while minimizing ciliary toxicity?
Ex vivo protocol :
- Ciliary beat frequency (CBF) assay : Culture human nasal epithelial cells and expose to oxymetazoline (0.25–2.00 g/L). Measure CBF via high-speed digital microscopy at 0, 8, and 16 minutes .
- Dose-response analysis : Use nonlinear regression to determine the IC50 for ciliary inhibition. Clinically, 0.50 g/L balances decongestion (α2-mediated vasoconstriction) with minimal CBF suppression .
Q. Basic: What preclinical models are appropriate for studying systemic absorption and toxicity of oxymetazoline?
- In vivo models : Administer oxymetazoline intravenously in rodents to calculate pharmacokinetic parameters (e.g., half-life, volume of distribution). Monitor blood pressure for α2-mediated systemic effects .
- Toxicology screening : Use OECD-compliant assays (e.g., Ames test for mutagenicity, zebrafish embryotoxicity assays) .
Q. Advanced: How can researchers evaluate off-label applications of oxymetazoline, such as in acquired blepharoptosis?
Methodology :
- Systematic review : Identify studies measuring mean reflex distance (MRD1) pre- and post-treatment. Use Cohen’s d to quantify effect size vs. placebo .
- Mechanistic studies : Apply topical oxymetazoline to Müller’s muscle in ex vivo primate eyelids. Measure contraction force via force transducers to confirm α1-adrenergic activity .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to Category 1 eye damage risk .
- Storage : Store in airtight containers at 2–8°C. Incompatible with strong oxidizers; ensure separate storage .
- Waste disposal : Neutralize with sodium bicarbonate before disposal, adhering to local hazardous waste regulations .
Q. Advanced: How can species-specific dose conversion inform preclinical-to-clinical translation of oxymetazoline studies?
Method :
- Body surface area (BSA) scaling : Use the formula , where Km is the body weight-to-BSA ratio. For example, a 0.5 mg/kg dose in rats converts to ~0.08 mg/kg in humans .
- Validation : Compare pharmacokinetic profiles (AUC, Cmax) across species using allometric scaling .
Q. Advanced: What strategies mitigate batch-to-batch variability in this compound reference standards?
特性
IUPAC Name |
6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEDODBODQVSIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177729 | |
Record name | Oxymetazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-02-8 | |
Record name | Oxymetazoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2315-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxymetazoline hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxymetazoline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxymetazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxymetazoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYMETAZOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89MJ0S5VY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。